

Application Notes and Protocols for BODIPY FL VH032 in High-Throughput Screening

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Compound of Interest

Compound Name: **BODIPY FL VH032**

Cat. No.: **B15554767**

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Introduction

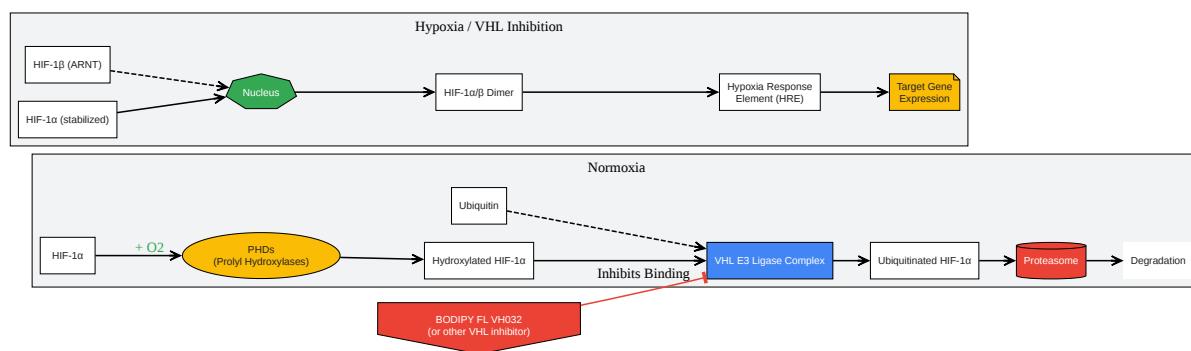
BODIPY FL VH032 is a high-affinity, fluorescently labeled small molecule probe designed for studying the von Hippel-Lindau (VHL) E3 ubiquitin ligase.^{[1][2][3]} It is a derivative of the VHL ligand VH032, conjugated to a BODIPY FL fluorophore via a polyethylene glycol (PEG) linker.^{[1][2]} This probe enables the development of robust and sensitive high-throughput screening (HTS) assays to identify and characterize novel VHL ligands, which are of significant interest for the development of therapeutics, including PROteolysis TArgeting Chimeras (PROTACs).^{[4][5]}

This document provides detailed application notes and protocols for the use of **BODIPY FL VH032** in two key HTS-compatible assay formats: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP).

Signaling Pathway

BODIPY FL VH032 targets the VHL protein, a critical component of the cellular oxygen sensing pathway. Under normoxic conditions, VHL recognizes and binds to the hydroxylated alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1 α), leading to its ubiquitination and subsequent proteasomal degradation. In hypoxic conditions, or when VHL function is inhibited, HIF-1 α stabilizes, translocates to the nucleus, and activates the transcription of genes involved in

angiogenesis, glucose metabolism, and cell survival. Small molecule inhibitors that bind to VHL, like VH032, can mimic a hypoxic state by preventing the degradation of HIF-1 α .



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Diagram 1: VHL-HIF-1 α Signaling Pathway and Point of Intervention for **BODIPY FL VH032**.

Physicochemical and Fluorescent Properties of **BODIPY FL VH032**

Property	Value	Reference
Molecular Weight	937.91 g/mol	[1]
Formula	C ₄₆ H ₆₂ BF ₂ N ₇ O ₉ S	[1]
Excitation Maximum (λ _{ex})	~504 nm	[1][2]
Emission Maximum (λ _{em})	~520 nm	[1][2]
Purity	≥95% (HPLC)	[1]
Solubility	Soluble to 10 mM in DMSO	
Storage	Store at -20°C, protected from light. Aliquots of stock solutions in DMSO can be stored at -80°C.	[2]

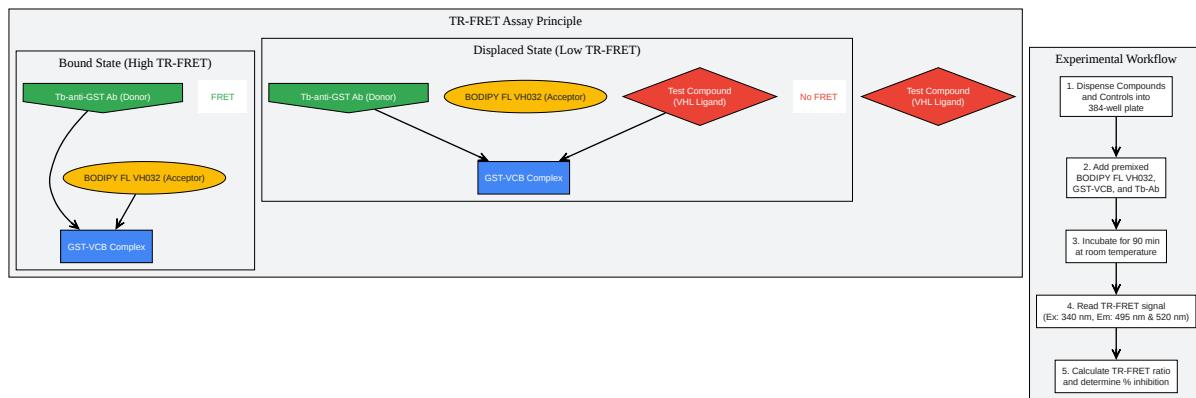
High-Throughput Screening Assays

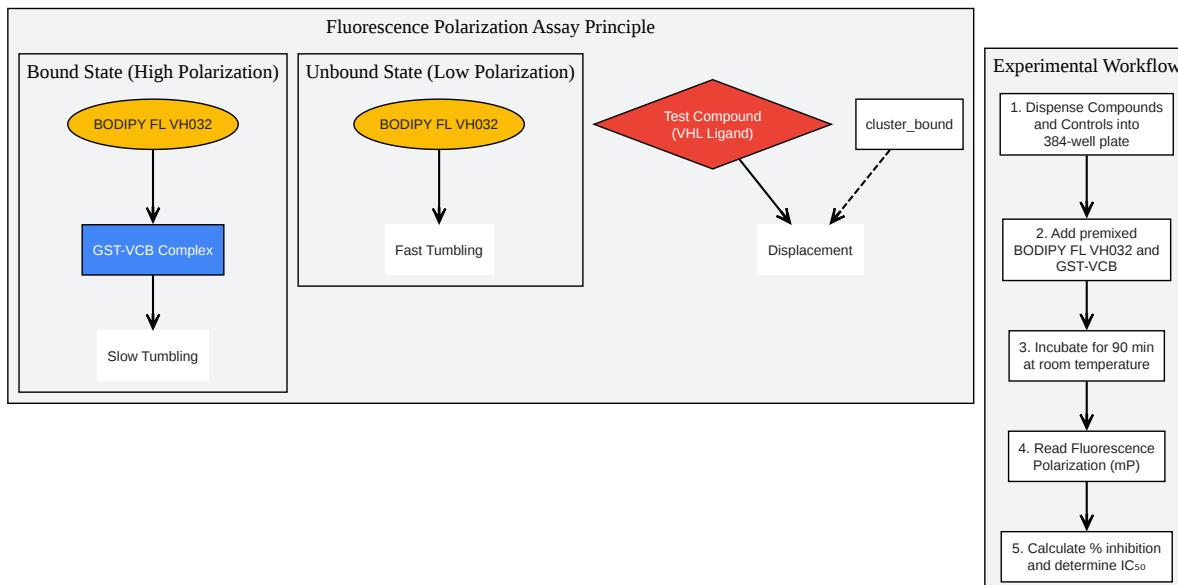
BODIPY FL VH032 is a versatile probe that can be utilized in different assay formats. Below are detailed protocols for TR-FRET and FP competition assays, which are well-suited for HTS campaigns to identify and characterize VHL inhibitors.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

The TR-FRET assay is a highly sensitive, homogeneous assay format that is resistant to many forms of assay interference.[4][5] In this assay, a terbium (Tb)-labeled anti-GST antibody serves as the donor, binding to a GST-tagged VCB (VHL-Elongin C-Elongin B) complex.

BODIPY FL VH032, the acceptor, binds to the VHL protein within the complex, bringing the donor and acceptor into close proximity and generating a FRET signal.[4] Competing ligands will displace **BODIPY FL VH032**, leading to a decrease in the TR-FRET signal.[4]





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